molecular formula C12H15NO B13334405 7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]

Katalognummer: B13334405
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: KLJHFKCINOIBFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to an indene moiety. Spirocyclic compounds are known for their rigidity and conformational stability, which often translates to significant biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate azetidine precursor with an indene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the azetidine ring may produce amines .

Wissenschaftliche Forschungsanwendungen

7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The rigidity of the spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7’-Methoxy-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific combination of an azetidine ring and an indene moiety, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

4-methoxyspiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-4-2-3-9-5-6-12(11(9)10)7-13-8-12/h2-4,13H,5-8H2,1H3

InChI-Schlüssel

KLJHFKCINOIBFL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C3(CC2)CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.